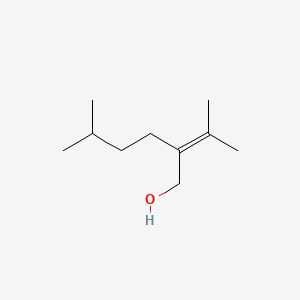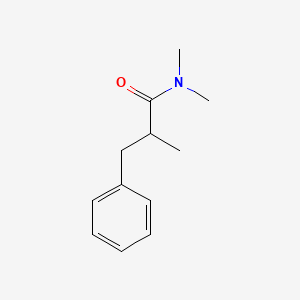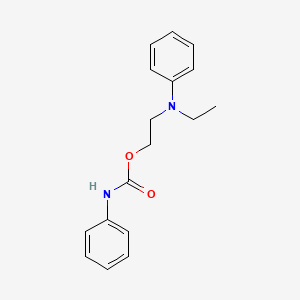
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is an organic compound with the molecular formula C10H18O. It is a derivative of lavandulol, a naturally occurring monoterpenoid alcohol found in lavender oil. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. typically involves the hydrogenation of lavandulol. The reaction is carried out under mild conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
[ \text{Lavandulol} + H_2 \rightarrow \text{4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The reaction is conducted in high-pressure reactors with continuous hydrogen supply. The catalyst is often supported on a solid matrix to facilitate easy separation and reuse. The reaction conditions are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress-related pathways.
Comparison with Similar Compounds
Similar Compounds
Lavandulol: The parent compound, known for its aromatic properties.
Geraniol: Another monoterpenoid alcohol with similar applications in perfumery and flavoring.
Linalool: A structurally related compound with widespread use in fragrances and cosmetics.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and biological activity compared to its parent compound and other similar compounds.
Properties
CAS No. |
62288-68-0 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylidenehexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
SDKONKRTCOVRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)




![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

